1-hexan-2-yl-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-one 1-hexan-2-yl-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-one
Brand Name: Vulcanchem
CAS No.: 727674-10-4
VCID: VC15565608
InChI: InChI=1S/C14H21N3O/c1-5-6-7-11(4)17-13-12(14(18)16-17)9(2)8-10(3)15-13/h8,11H,5-7H2,1-4H3,(H,16,18)
SMILES:
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol

1-hexan-2-yl-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-one

CAS No.: 727674-10-4

Cat. No.: VC15565608

Molecular Formula: C14H21N3O

Molecular Weight: 247.34 g/mol

* For research use only. Not for human or veterinary use.

1-hexan-2-yl-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-one - 727674-10-4

Specification

CAS No. 727674-10-4
Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
IUPAC Name 1-hexan-2-yl-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-one
Standard InChI InChI=1S/C14H21N3O/c1-5-6-7-11(4)17-13-12(14(18)16-17)9(2)8-10(3)15-13/h8,11H,5-7H2,1-4H3,(H,16,18)
Standard InChI Key ODUVLGSBYVALGL-UHFFFAOYSA-N
Canonical SMILES CCCCC(C)N1C2=C(C(=CC(=N2)C)C)C(=O)N1

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a bicyclic framework comprising a pyrazole ring fused to a pyridine ring. Key substituents include:

  • A hexan-2-yl group at position 1 of the pyrazole ring, contributing to lipophilicity.

  • Methyl groups at positions 4 and 6 of the pyridine ring, enhancing steric stability .

The IUPAC name, 1-hexan-2-yl-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-one, reflects this substitution pattern. Its canonical SMILES representation, \text{CCCCC(C)N1C2=C(C(=CC(=N2)C)C)C(=O)N1, provides a precise structural blueprint.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.727674-10-4
Molecular FormulaC14H21N3O\text{C}_{14}\text{H}_{21}\text{N}_{3}\text{O}
Molecular Weight247.34 g/mol
Solubility (pH 7.4)16 µg/mL
InChIKeyODUVLGSBYVALGL-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-hexan-2-yl-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-one employs microwave-assisted and one-pot condensation strategies. Key steps include:

  • Cyclocondensation: Reacting 5-aminopyrazole derivatives with carbonyl compounds (e.g., diketones or ketoesters) in the presence of Lewis acids like InCl3\text{InCl}_3 or Brønsted acids such as trifluoroacetic acid .

  • Functionalization: Introducing the hexan-2-yl group via alkylation or nucleophilic substitution.

A related compound, 4,6-dimethyl-1-(pentan-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 573939-28-3), demonstrates analogous synthetic pathways, differing only in alkyl chain length .

Catalytic Innovations

Recent advances highlight the role of trifluoroacetic anhydride (TFAA) in dehydration steps, improving yields to 71% in scaled-up reactions . Microwave irradiation reduces reaction times from hours to minutes while enhancing purity.

Table 2: Representative Synthesis Conditions

ParameterValueSource
CatalystInCl3\text{InCl}_3, TFAA
Temperature80–120°C (microwave)
Yield71% (TFAA-mediated step)

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (16 µg/mL at pH 7.4), attributable to its hydrophobic hexan-2-yl group. Stability studies under varying pH and temperature conditions remain unreported, representing a critical research gap.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1668 cm1^{-1} (C=O stretch) and 1578 cm1^{-1} (C=N stretch) confirm the pyrazolone and pyridine moieties.

  • NMR: 1H^1\text{H} NMR signals at δ 1.0–1.5 ppm (hexan-2-yl CH3_3 and CH2_2) and δ 2.3–2.5 ppm (pyridine CH3_3) align with its substitution pattern .

Biomedical Applications

Antimicrobial Activity

Pyrazolo[3,4-b]pyridines exhibit broad-spectrum antimicrobial effects by inhibiting bacterial DNA gyrase and fungal lanosterol demethylase. While direct data for this compound are lacking, structural analogs show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans.

Future Research Directions

  • Synthetic Optimization: Explore biocatalytic methods or flow chemistry to enhance yield and sustainability.

  • Pharmacological Profiling: Conduct in vitro cytotoxicity assays against NCI-60 cancer cell lines.

  • Formulation Development: Address solubility limitations via nanoemulsions or prodrug strategies.

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